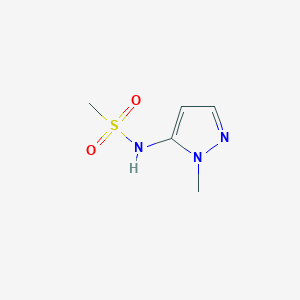![molecular formula C13H14O3 B14909068 Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14909068.png)
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, which allows for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day . This method is efficient and scalable, making it suitable for industrial applications.
化学反应分析
Types of Reactions
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the existing functional groups to achieve desired properties.
Substitution: This reaction can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. This interaction can modulate the activity of enzymes, receptors, or other proteins involved in various biological processes .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound with a similar core structure but different functional groups.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Similar core structure with a carboxylic acid group instead of a benzyl ester.
Uniqueness
Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its benzyl ester group provides additional stability and potential for further functionalization compared to other similar compounds .
属性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C13H14O3/c14-11(12-7-13(15,8-12)9-12)16-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2 |
InChI 键 |
LDPUEYRORRHEDU-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)O)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)


![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)

![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)





